molecular formula C31H26N2O9 B5439957 methyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxochromen-7-yl]oxyacetyl]amino]-3-(1H-indol-3-yl)propanoate

methyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxochromen-7-yl]oxyacetyl]amino]-3-(1H-indol-3-yl)propanoate

Cat. No.: B5439957
M. Wt: 570.5 g/mol
InChI Key: VUOFIHCZMOIBFY-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxochromen-7-yl]oxyacetyl]amino]-3-(1H-indol-3-yl)propanoate is a complex organic compound that features multiple functional groups, including a benzodioxin ring, a chromenone moiety, and an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxochromen-7-yl]oxyacetyl]amino]-3-(1H-indol-3-yl)propanoate typically involves multi-step organic reactions. The key steps may include:

    Formation of the benzodioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the chromenone moiety: This step might involve the condensation of a phenol derivative with an appropriate diketone.

    Coupling of the indole ring: This can be done through a variety of methods, including palladium-catalyzed cross-coupling reactions.

    Final assembly: The final step involves the esterification and amidation reactions to form the complete molecule.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Scalability: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxochromen-7-yl]oxyacetyl]amino]-3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound might be studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated as a potential drug candidate due to its complex structure and potential biological activities.

Industry

In the industry, this compound might find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxochromen-7-yl]oxyacetyl]amino]-3-(1H-indol-3-yl)propanoate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxochromen-7-yl]oxyacetyl]amino]-3-(1H-indol-3-yl)propanoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and aromatic rings

Properties

IUPAC Name

methyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxochromen-7-yl]oxyacetyl]amino]-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O9/c1-38-31(37)23(10-18-14-32-22-5-3-2-4-20(18)22)33-28(35)16-41-19-12-24(34)29-27(13-19)42-15-21(30(29)36)17-6-7-25-26(11-17)40-9-8-39-25/h2-7,11-15,23,32,34H,8-10,16H2,1H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOFIHCZMOIBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)COC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC6=C(C=C5)OCCO6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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